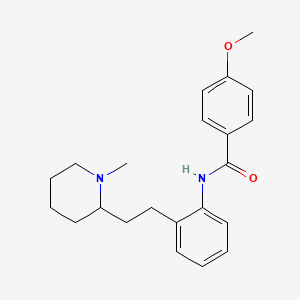
Encainide
説明
Molecular Structure Analysis
The molecular formula of Encainide is C22H28N2O2 . It has a molecular weight of 352.5 g/mol . The IUPAC name for Encainide is 4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide .Chemical Reactions Analysis
Encainide is a sodium channel blocker, binding to voltage-gated sodium channels . It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses .科学的研究の応用
Cardiovascular Research
Encainide is primarily used in cardiovascular research due to its potent anti-arrhythmic properties. It’s effective mainly for the suppression of ventricular arrhythmias . Encainide resembles flecainide and is distinct from most other class 1 anti-arrhythmic agents as it markedly prolongs the QRS interval without additionally prolonging the QTc interval . This unique characteristic makes it a subject of interest in studying the electrophysiological aspects of cardiac function and arrhythmogenesis.
Pharmacological Studies
In pharmacological research, encainide’s metabolism, pharmacokinetics, and pharmacodynamics are areas of significant interest. Studies have explored how encainide metabolites contribute to its long-term anti-arrhythmic efficacy . Understanding the drug’s behavior in the body can lead to the development of better dosing regimens and the prediction of potential drug interactions.
Electrophysiology
Encainide’s effects on voltage-dependent potassium channels in coronary artery smooth muscle cells have been investigated . It inhibits these channels in a concentration-dependent manner, which is crucial for understanding the drug’s therapeutic and side effects. The application of encainide shifts the activation curve toward a more positive potential without modifying the inactivation curve, suggesting that encainide inhibits Kv channels by altering the gating property of channel activation .
Vascular Tone Regulation
Research has shown that encainide affects vascular tone by its action on potassium channels . The inhibition of these channels by encainide is not significantly affected by train pulses, indicating that the inhibition is not use (state)-dependent . This property is particularly relevant in studies aimed at controlling vascular resistance and treating conditions like hypertension.
Drug Safety and Efficacy
Encainide has been the subject of research concerning drug safety and efficacy, especially in patients with refractory recurrent ventricular tachycardia . The incidence of paradoxical arrhythmias possibly attributed to the drug is a critical area of investigation, as it may significantly limit the therapeutic use of encainide.
Therapeutic Drug Monitoring
The need for therapeutic drug monitoring in encainide administration is an important research application. Studies have focused on metabolite accumulation during long-term oral encainide administration . This research is vital for optimizing treatment protocols and minimizing adverse effects.
作用機序
Target of Action
Encainide primarily targets voltage-gated sodium channels . These channels play a crucial role in the initiation and propagation of action potentials in neurons and muscle cells, including the heart .
Mode of Action
Encainide acts as a sodium channel blocker , binding to voltage-gated sodium channels . It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a decrease in excitability, conduction velocity, and automaticity, particularly affecting atrial, atrioventricular (AV) nodal, His-Purkinje, and intraventricular conduction .
Biochemical Pathways
The primary biochemical pathway affected by encainide is the cardiac conduction system . By blocking sodium channels, encainide slows the propagation of electrical signals through the heart, particularly affecting the His-Purkinje system . This can help manage irregular heartbeats such as atrial fibrillation, atrial flutter, and ventricular tachycardia .
Pharmacokinetics
Encainide is metabolized in the liver, and its metabolism is polymorphically distributed . Over 90% of patients are extensive metabolizers (EM), in whom the oral bioavailability of encainide is only 30% due to extensive first-pass metabolism . In EMs, the elimination half-life is about 2.5 hours, with a systemic clearance of 1.8 l/min . Encainide is converted to two active metabolites, O-desmethyl-encainide (ODE) and 3-methoxy-O-desmethyl-encainide (3-MODE), which have antiarrhythmic activity .
Result of Action
The action of encainide results in a decrease in cardiac excitability and a slowing of conduction velocity . This can help manage various types of irregular heartbeats, including atrial fibrillation, atrial flutter, and ventricular tachycardia . It’s important to note that encainide is no longer used due to proarrhythmic adverse effects .
Action Environment
Environmental factors such as food intake can influence the bioavailability of encainide . Additionally, genetic factors can influence the extent of encainide metabolism, with some patients being poor metabolizers . These factors can influence the compound’s action, efficacy, and stability .
Safety and Hazards
特性
IUPAC Name |
4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWPNDMDCLXCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022983 | |
| Record name | Encainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Encainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.01e-03 g/L | |
| Record name | Encainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Encainide is a sodium channel blocker, binding to voltage gated sodium channels. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses. Ventricular excitability is depressed and the stimulation threshold of the ventricle is increased during diastole. | |
| Record name | Encainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01228 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Encainide | |
CAS RN |
66778-36-7 | |
| Record name | Encainide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66778-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Encainide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066778367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Encainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01228 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Encainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENCAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY3J0147NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Encainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



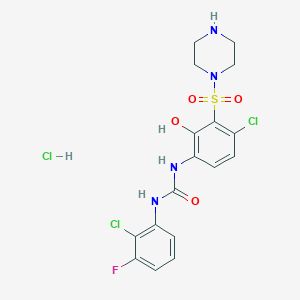
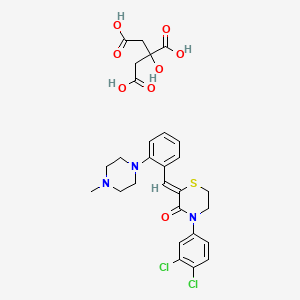
![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-(((2S,3R,4S,6R)-4-(ethyl(methyl)amino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-9-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B1671194.png)


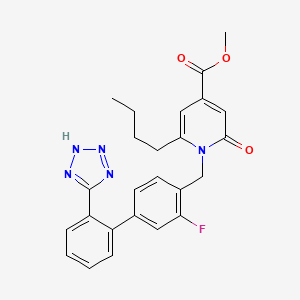
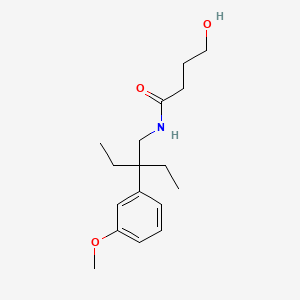
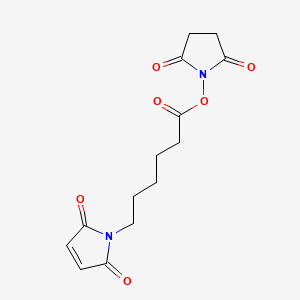
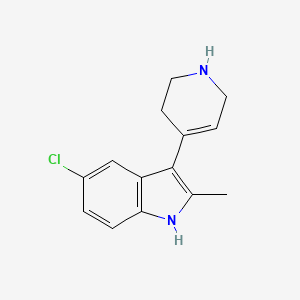
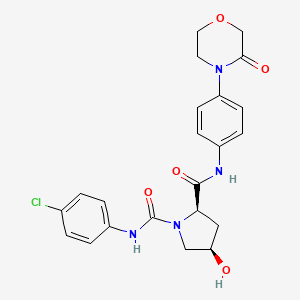
![tert-butyl N-[1-[[2-[[5-[[1-[(6-amino-2-methylpyrimidin-4-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(2,6-ditritiophenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1671206.png)
![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)
![(2S,3S)-N-[(3-amino-5,6-dimethylpyrazin-2-yl)methyl]-2-[[(3S,4S)-4-[[2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]acetyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-3-methylpentanamide](/img/structure/B1671208.png)
![benzyl N-[6-[[(2S)-1-[[2-[[(2S,3S)-5-[[(2S,3S)-1-[(3-amino-5,6-dimethylpyrazin-2-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B1671209.png)